Acide 4-décénoïque

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 4-decenoic acid and its derivatives has been explored through various chemical routes. For instance, Klein (2010) described a method involving the reaction of 1-octene with manganese(III) acetate in acetic anhydride/acetic acid mixtures in the presence of Cu(II) salts, yielding 4-decenoic acid as a major product. This process highlights the catalytic use of copper(II) in facilitating the formation of decenoic acids from simpler hydrocarbon precursors (Klein, 2010).

Molecular Structure Analysis

The molecular structure of 4-decenoic acid and related compounds has been analyzed using various spectroscopic techniques. Research in this area often focuses on the elucidation of structural features that influence the reactivity and physical properties of these compounds. Although the reviewed articles do not directly address the molecular structure of 4-decenoic acid, studies on similar fatty acids and their derivatives provide valuable insights into the influence of molecular architecture on chemical behavior.

Chemical Reactions and Properties

The chemical reactivity of 4-decenoic acid encompasses a range of transformations, including oxidation, reduction, and functional group modifications. One notable reaction is the copper(II)-catalyzed formation of decenoic acids, which demonstrates the compound's involvement in synthetic pathways leading to more complex molecular structures (Klein, 2010).

Physical Properties Analysis

The physical properties of 4-decenoic acid, such as melting point, boiling point, and solubility, are essential for its handling and application in chemical processes. While the articles reviewed do not provide specific data on these properties for 4-decenoic acid, understanding the physical characteristics of fatty acids and their derivatives is crucial for their practical use in industrial and laboratory settings.

Chemical Properties Analysis

4-Decenoic acid's chemical properties, including acidity, reactivity with other chemical species, and behavior under different conditions, are critical for its application in synthesis and material science. The catalytic activity of metal salts in the synthesis of 4-decenoic acid exemplifies the compound's chemical versatility and its potential in organic synthesis (Klein, 2010).

Applications De Recherche Scientifique

Biocatalyse en fermentation

Acide 4-décénoïque : est utilisé dans l'optimisation des conditions de fermentation pour la conversion biocatalytique de l'acide décanoïque en acide trans-2-décénoïque. Ce processus implique une Escherichia coli modifiée génétiquement et vise à améliorer la production d'acide trans-2-décénoïque, qui a des applications significatives en médecine, dans l'alimentation et les soins de santé . L'optimisation de variables telles que le temps de culture de départ, la température de culture et la concentration en ions métalliques est cruciale pour augmenter le rendement en acide trans-2-décénoïque lors de la fermentation .

Recherche sur les matières biologiques

This compound : sert de réactif biochimique dans la recherche en sciences de la vie. Il est utilisé comme matière biologique ou composé organique dans diverses configurations expérimentales pour étudier les processus cellulaires et les voies métaboliques .

Agent aromatisant

Ce composé trouve une application comme agent aromatisant en raison de ses propriétés sensorielles uniques. Il est utilisé pour conférer des saveurs spécifiques aux produits alimentaires et est précieux dans la création d'arômes artificiels pour l'industrie alimentaire et des boissons .

Production industrielle

La production industrielle d'acide trans-2-décénoïque, dérivé de l'This compound, est importante pour sa large gamme d'applications. Le processus de production du composé est en cours d'amélioration afin d'accroître l'efficacité et le rendement, ce qui le rend plus accessible pour ses diverses utilisations .

Mécanisme D'action

Target of Action

It’s known that fatty acids like 4-decenoic acid can interact with a variety of cellular components, including enzymes and cell membranes .

Mode of Action

Fatty acids can interact with their targets in several ways, such as altering membrane fluidity or modulating enzyme activity

Biochemical Pathways

As a fatty acid, it may be involved in lipid metabolism and other related pathways . More research is required to identify the specific pathways influenced by this compound.

Pharmacokinetics

It’s known that fatty acids are typically absorbed in the intestines, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in urine and feces .

Result of Action

As a fatty acid, it may influence cell membrane integrity and fluidity, enzyme activity, and intracellular signaling pathways

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Decenoic acid. Factors such as temperature, pH, and the presence of other compounds can affect its stability and activity . More research is needed to understand how these and other environmental factors influence the action of 4-Decenoic acid.

Safety and Hazards

Propriétés

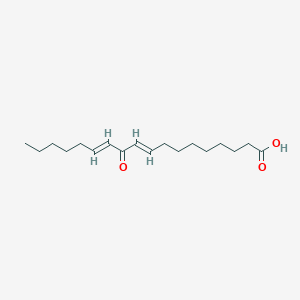

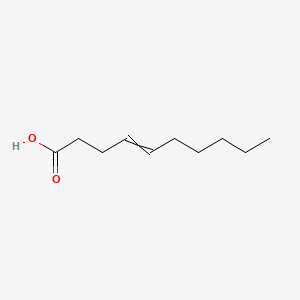

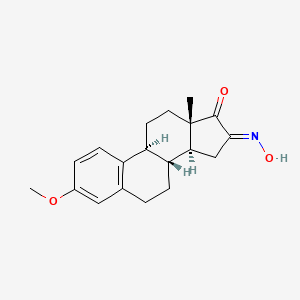

IUPAC Name |

dec-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h6-7H,2-5,8-9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKZKQTCECFWKBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862066 | |

| Record name | Dec-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; fruity aroma | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in oil, soluble (in ethanol) | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.140-1.160 (20°) | |

| Record name | 4-Decenoic Acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1296/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

26303-90-2 | |

| Record name | 4-Decenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26303-90-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dec-4-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-decenoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 4-decenoic acid?

A1: The molecular formula of 4-decenoic acid is C10H18O2, and its molecular weight is 170.25 g/mol.

Q2: What are the characteristic spectroscopic data points for 4-decenoic acid?

A2: While specific spectroscopic data is not extensively detailed in the provided research, key features would include:

Q3: How does 4-decenoic acid relate to medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?

A3: 4-Decenoic acid is a pathognomonic biomarker for MCAD deficiency. [, ] In individuals with this deficiency, 4-decenoic acid accumulates in the plasma due to impaired breakdown of medium-chain fatty acids. [, , ]

Q4: Does 4-decenoic acid contribute to the pathophysiology of MCAD deficiency?

A4: Research suggests that 4-decenoic acid may contribute to oxidative stress in the brain. [] In rat brain studies, 4-decenoic acid induced lipid peroxidation, protein oxidative damage, and reduced non-enzymatic antioxidant defenses. []

Q5: What are the potential antimicrobial properties of 4-decenoic acid?

A5: 4-Decenoic acid and its sodium salt exhibit antiseptic effects against various bacteria, yeast, and mold. [] This effect is more pronounced at lower pH levels. [] Additionally, a derivative, (Z)-13-methyltetra-4-decenoic acid, shows strong inhibition of Gram-positive bacteria by targeting the cell membrane. []

Q6: What analytical techniques are used to measure 4-decenoic acid levels?

A6: Gas chromatography-mass spectrometry (GC-MS) is widely employed for the detection and quantification of 4-decenoic acid in various biological samples, including plasma and blood spots. [, , , ]

Q7: Are there specific challenges in the analytical detection of 4-decenoic acid?

A7: While GC-MS is a sensitive and specific method, ensuring proper sample preparation, extraction techniques, and the use of appropriate internal standards is crucial for accurate and reliable quantification of 4-decenoic acid. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

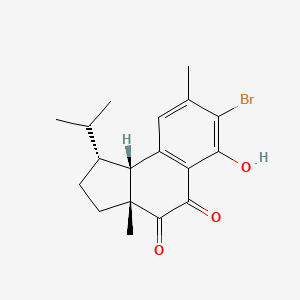

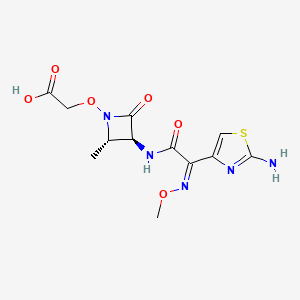

![(6S)-8-chloro-6-(4-methylpiperazin-1-yl)-5,6-dihydropyrrolo[2,1-b][1,3]benzothiazepine](/img/structure/B1241142.png)